molecular formula C5H12O3 B1281922 2,3-Dimethoxypropan-1-ol CAS No. 40453-77-8

2,3-Dimethoxypropan-1-ol

Cat. No. B1281922
CAS RN: 40453-77-8
M. Wt: 120.15 g/mol
InChI Key: RXDAPJJFRLSRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxypropan-1-ol is a chemical compound that is related to various other compounds with methoxy groups and a propanol backbone. While the specific compound 2,3-dimethoxypropan-1-ol is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemistry of methoxy-substituted propanols.

Synthesis Analysis

The synthesis of related compounds provides a context for understanding how 2,3-dimethoxypropan-1-ol might be synthesized. For instance, the synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols involves a ring-opening reaction of 1,1,1-trifluoro-2,3-epoxypropane under microwave irradiation . Similarly, the asymmetric synthesis of amino-3,3-dimethoxypropanoic acid was achieved using a chiral glycine titanium enolate . These methods suggest that the synthesis of 2,3-dimethoxypropan-1-ol could potentially involve similar strategies, such as ring-opening reactions or enolate chemistry.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-dimethoxypropan-1-ol can be inferred from studies such as the one on the molecular conformation of 2,2-dimethoxypropane, which exhibits C2 symmetry . This information is valuable for predicting the conformational preferences of 2,3-dimethoxypropan-1-ol, which may also exhibit symmetry in its structure.

Chemical Reactions Analysis

The chemical reactivity of methoxy-substituted propanols can be diverse. For example, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been used as a chiral auxiliary and protecting group for boronic acids, demonstrating its utility in cyclopropanation reactions and subsequent transformations . This suggests that 2,3-dimethoxypropan-1-ol could also be involved in various chemical reactions, potentially serving as an intermediate or a reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethoxypropan-1-ol can be extrapolated from related compounds. For instance, the stability of cyclopropylboronic esters derived from a related diol indicates that methoxy-substituted propanols can form stable intermediates . Additionally, the synthesis of 2,2-diphenyl-1,3-dimethoxypropane and its characterization by 1H NMR suggests that methoxy-substituted propanols can be purified and analyzed using standard laboratory techniques .

Scientific Research Applications

Optical Properties and Applications

  • Nonlinear Optical Properties : 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, a compound related to 2,3-Dimethoxypropan-1-ol, shows significant third-order nonlinear optical properties. These properties, such as nonlinear refractive index and nonlinear absorption coefficient, are useful in optoelectronics and photonics (Sreenath, Joe, & Rastogi, 2018).

Antibacterial and Pharmaceutical Applications

  • Antibacterial Activity : Derivatives of 2,3-Dimethoxypropan-1-ol, specifically sesquiterpenoid derivatives from Ferula ferulaeoides, exhibit antibacterial activity against drug-resistant Staphylococcus aureus strains. This suggests potential applications in developing antibacterial agents (Liu et al., 2013).

Chemical Synthesis and Catalysis

  • Catalysis in Chemical Synthesis : A study showed that 2,2-Dimethoxypropane, a related compound, reacts with o-hydroxybenzaldimines in the presence of scandium triflate, leading to the synthesis of new compounds with potential applications in chemical synthesis (Yadav et al., 2001).
  • Bio-Sourced Solvent Applications : 1,2,3‐Trimethoxypropane, a related compound, is used as an alternative solvent in organic reactions such as transesterifications and carbon–carbon coupling reactions. Its solvent properties are beneficial for solubilizing polymers (Sutter et al., 2013).

Material Science and Industrial Applications

  • Polypropylene Catalysts : A novel diether–ester conjugated electron donor model compound synthesized from 1,3-dimethoxypropan-2-ol, indicates potential application in enhancing polypropylene catalysts (Hu, 2013).
  • Protecting Group for Boronic Acids : (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, another related compound, is used as a protecting group for boronic acids, aiding in the synthesis of boron-containing functionalized bicyclopropanes (Luithle & Pietruszka, 2000).

Analytical and Laboratory Techniques

  • Electron Microscopy : 2,2-Dimethoxypropane, a related compound, is used in electron microscopy for lipid extraction. This application is essential in biological and biochemical research (Beckmann & Dierichs, 2004).

Safety And Hazards

The compound has been classified with the hazard statements H227, H315, H319, and H335 . This means it is considered to be a flammable liquid and vapor, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dimethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDAPJJFRLSRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960845
Record name 2,3-Dimethoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxypropan-1-ol

CAS RN

40453-77-8
Record name Glycerin 1,2-dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040453778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethoxypropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERIN 1,2-DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21JG3RIJ74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethoxypropan-1-ol
Reactant of Route 2
Reactant of Route 2
2,3-Dimethoxypropan-1-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,3-Dimethoxypropan-1-ol
Reactant of Route 4
Reactant of Route 4
2,3-Dimethoxypropan-1-ol
Reactant of Route 5
2,3-Dimethoxypropan-1-ol
Reactant of Route 6
Reactant of Route 6
2,3-Dimethoxypropan-1-ol

Citations

For This Compound
14
Citations
P Fan, J Wang, S Xing, L Yang, G Yang, J Fu… - Energy & …, 2017 - ACS Publications
Ionic liquid is a green solvent and catalyst. A new approach of using dimethyl carbonate (DMC) catalyzed by sulfonated imidazolium ionic liquid (SIIL) producing glycerol-free biodiesel …
Number of citations: 16 pubs.acs.org
M Sutter, W Dayoub, E Métay, Y Raoul… - …, 2013 - Wiley Online Library
2,3‐Trimethoxypropane (2), 1‐alkoxy‐2,3‐dimethoxy‐propanes, and 1‐aryloxy‐2,3‐dimethoxypropanes were prepared in good yields and selectivity by solid–liquid phase‐transfer …
X Hao, MR Schilling, X Wang, H Khanjian… - Journal of Analytical and …, 2019 - Elsevier
Use of micro-destructive analytical techniques to explore the complex matrix composition, structure and lacquering techniques of multilayer lacquered objects has been the focus of …
Number of citations: 33 www.sciencedirect.com
X Hao, H Sun, F Wang, MR Schilling, Y Zhang… - MS and THM-Py-GC … - papers.ssrn.com
Investigating the complex matrix structure, materials, and techniques of oil paintings, using of micro-destructive analytical method, has been the main concern of many researchers. …
Number of citations: 0 papers.ssrn.com
RK Pazhavelikkakath Purushothaman… - …, 2014 - Wiley Online Library
We report an efficient one‐pot conversion of glycerol (GLY) to methyl lactate (MLACT) in methanol in good yields (73 % at 95 % GLY conversion) by using Au nanoparticles on …
N Wang, A Gu, G Li, Y Lei - Microchemical Journal, 2023 - Elsevier
Boiled tung oil is the commonly used drying oil in Chinese cultural relics, and light radiation, temperature are the important factors leading to its aging. In order to investigate the photo …
Number of citations: 0 www.sciencedirect.com
DM Kochepka, LP Dill, DH Fockink, RM Lukasik - Acta Innov, 2020 - ceeol.com
In this review, key processes for the synthesis of greener or more sustainable solvents derived from renewable sources (saccharides, lignocellulose and triglycerides) are discussed. It is …
Number of citations: 21 www.ceeol.com
E Perales, JI García, E Pires, L Aldea, L Lomba… - Chemosphere, 2017 - Elsevier
Glycerol is currently considered a raw, renewable material, which can be used to synthesize new glycerol derivatives that may be used as green solvents. However, these compounds …
Number of citations: 44 www.sciencedirect.com
X Wang, X Hao, Y Zhao, T Tong, H Wu, L Ma… - Microchemical …, 2021 - Elsevier
This paper presents a series of detailed analysis results from lacquered wooden coffins of Emperor Qianlong’s concubines (Huixian, Shujia) and second empress (Wulanala) excavated …
Number of citations: 10 www.sciencedirect.com
B McCarthy - research on early chinese lacquer Buddhas - repository.si.edu
Five lacquer sculptures were studied to determine their lacquer composition and structure. The sculptures included three early buddhas and two bodhisattvas, ranging in date from the …
Number of citations: 0 repository.si.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.